Dibromo Malonamide-13C3

Description

Contextualization of Stable Isotope Labeling in Contemporary Chemical and Biochemical Investigations

Stable isotope labeling is a powerful technique used to trace the path of atoms through chemical reactions or metabolic pathways. nih.gov Unlike radioactive isotopes, stable isotopes such as Carbon-13 (¹³C), Deuterium (²H), and Nitrogen-15 (¹⁵N) are non-radioactive, making them safe for a wide array of applications. lookchem.comsymeres.com The core principle involves replacing one or more atoms in a molecule with their heavier, stable isotopes. nih.gov Since the chemical properties of a molecule are primarily determined by its electron configuration, the addition of neutrons does not significantly alter its chemical reactivity. lookchem.com However, the change in mass is readily detectable by analytical techniques like mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy. nih.govCurrent time information in Bangalore, IN.

In contemporary research, this technique is a cornerstone for a variety of investigations. symeres.com It is fundamental in drug metabolism and pharmacokinetic (DMPK) studies to understand the disposition of drug candidates. symeres.comresearchgate.net Furthermore, stable isotope labeling is crucial for elucidating complex reaction mechanisms and kinetics, as the isotopic markers can reveal how bonds are formed and broken. symeres.comCurrent time information in Bangalore, IN. In fields like proteomics and metabolomics, isotope-labeled compounds serve as internal standards for precise quantification. lookchem.comCurrent time information in Bangalore, IN. The use of ¹³C-labeled compounds, in particular, has become a staple in metabolic flux analysis, providing a direct way to measure the rates of biochemical reactions within a living cell. lookchem.comrsc.org

Structural Framework of Dibromo Malonamide (B141969) and Its Significance in Organic Synthesis

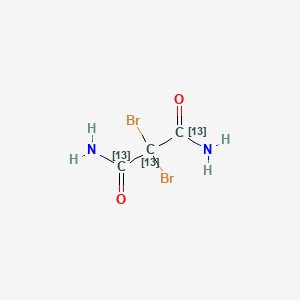

Dibromo malonamide, with the chemical formula C₃H₄Br₂N₂O₂, is a derivative of malonamide. lookchem.com Its structure features a central carbon atom bonded to two bromine atoms and two amide (-CONH₂) groups. Malonamide itself is a dicarboxylic acid diamide (B1670390) derived from malonic acid. selcia.com The presence of the two bromine atoms on the alpha-carbon significantly influences the molecule's reactivity.

While extensively used as a biocide, the significance of dibromo malonamide in broader organic synthesis lies in its potential as a reactive intermediate and building block. lookchem.comgoogle.com Patents indicate its use as a raw material in the synthesis of more complex organic compounds, including pharmaceuticals. google.com The related compound, dibromomalonic acid, is also recognized as a chemical intermediate for producing pharmaceuticals and dyes. lookchem.com

The malonamide framework itself is a versatile scaffold in organic synthesis. For instance, α-substituted malonamides can undergo intramolecular cross-coupling reactions to form heterocyclic structures, which are prevalent in medicinal chemistry. researchgate.net The reactivity of the dibromo-substituted central carbon makes Dibromo Malonamide a potential precursor for synthesizing gem-difunctionalized compounds or for participating in reactions where the bromine atoms act as leaving groups. Its structural relative, 2,2-dibromo-2-cyanoacetamide (B155079) (DBNPA), is noted as an important intermediate in organic synthesis. lookchem.com This suggests that dibromo malonamide, with its two reactive centers, holds potential for constructing complex molecular architectures.

Rationale and Advantages of Carbon-13 Isotopic Enrichment within Dibromo Malonamide Systems

The enrichment of Dibromo Malonamide with Carbon-13 isotopes to create Dibromo Malonamide-13C3 offers significant advantages for detailed chemical analysis. medchemexpress.cn The rationale for this isotopic substitution is primarily centered on enhancing the utility of NMR spectroscopy and mass spectrometry for structural elucidation and mechanistic studies. symeres.comrsc.org

Carbon-13 has a natural abundance of only about 1.1%, which makes observing ¹³C signals in standard NMR experiments challenging and time-consuming. researchgate.net By synthetically enriching the malonamide backbone with ¹³C, the sensitivity of ¹³C NMR experiments is dramatically increased. rsc.orgresearchgate.net This allows for more direct and unambiguous information about the carbon skeleton of the molecule and any subsequent products. bhu.ac.in

The key advantages of using this compound in research include:

Mechanistic Elucidation: When studying reactions involving dibromo malonamide, the ¹³C label acts as a tracer. symeres.com By analyzing the position of the ¹³C atoms in the products and intermediates, chemists can definitively map the transformation of the carbon backbone, providing concrete evidence for proposed reaction mechanisms. symeres.comCurrent time information in Bangalore, IN. This is particularly valuable for understanding complex rearrangements or degradation pathways.

Structural Characterization: For complex reaction mixtures, the simplified and enhanced signals in ¹³C NMR spectra of labeled compounds can help identify and quantify different species without the need for sophisticated experimental setups. rsc.org This is beneficial when studying the reactions of halogenated amides, where multiple products might be formed. researchgate.net

Quantitative Analysis: In mass spectrometry, the known mass shift of the ¹³C-labeled compound compared to its unlabeled counterpart allows it to be used as an ideal internal standard for accurate quantification in complex biological or environmental samples. Current time information in Bangalore, IN.

The application of ¹³C labeling is a proven strategy for gaining deeper insight into chemical processes. au.dk For a reactive molecule like dibromo malonamide, the use of its ¹³C-labeled isotopologue, this compound, provides a powerful tool for advanced research into its synthesis, reactivity, and interactions.

Data Tables

Table 1: Chemical Properties of Dibromo Malonamide

| Property | Value | Source |

|---|---|---|

| Chemical Formula | C₃H₄Br₂N₂O₂ | lookchem.com |

| Molecular Weight | 259.88 g/mol | lookchem.com |

| Synonyms | 2,2-Dibromopropanediamide, 2,2-Dibromomalonamide | lookchem.com |

| Appearance | White crystalline solid (based on related compounds) | lookchem.com |

Table 2: Chemical Properties of this compound

| Property | Value | Source |

|---|---|---|

| Chemical Formula | ¹³C₃H₄Br₂N₂O₂ | medchemexpress.cnbhu.ac.in |

| Molecular Weight | ~262.89 g/mol | Calculated |

| Primary Application | Labeled intermediate for research | medchemexpress.cn |

| Key Analytical Use | NMR and Mass Spectrometry studies | symeres.comrsc.org |

Structure

3D Structure

Properties

IUPAC Name |

2,2-dibromo(1,2,3-13C3)propanediamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H4Br2N2O2/c4-3(5,1(6)8)2(7)9/h(H2,6,8)(H2,7,9)/i1+1,2+1,3+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SWHQVMGRXIYDSF-VMIGTVKRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(=O)(C(C(=O)N)(Br)Br)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[13C](=O)([13C]([13C](=O)N)(Br)Br)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H4Br2N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90747598 | |

| Record name | 2,2-Dibromo(~13~C_3_)propanediamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90747598 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

262.86 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1246815-05-3 | |

| Record name | 2,2-Dibromo(~13~C_3_)propanediamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90747598 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for Dibromo Malonamide 13c3 and Analogous Isotopic Constructs

Strategies for Site-Specific Carbon-13 Isotopic Incorporation

The cornerstone of synthesizing Dibromo Malonamide-13C3 is the site-specific incorporation of three carbon-13 atoms. This requires a synthetic pathway that begins with a simple, commercially available ¹³C-enriched building block and elaborates it into the target malonamide (B141969) structure before the final bromination step.

The most direct route to a fully labeled malonamide backbone begins with precursors where the three-carbon chain is assembled from ¹³C sources. One common and effective strategy involves the use of ¹³C-labeled potassium cyanide (K¹³CN) and ¹³C-labeled carbon dioxide (¹³CO₂). rsc.org

A plausible synthetic pathway can start from a ¹³C-labeled methyl magnesium iodide, which is prepared from ¹³C-methyl iodide. Reaction with ¹³CO₂ yields carboxyl-¹³C-acetic acid, labeled at two positions. rsc.org To construct the three-carbon backbone of malonic acid, a different approach is often more efficient. For instance, starting with ¹³C-potassium cyanide, a Kolbe nitrile synthesis can be employed with a suitable two-carbon substrate to build the dinitrile, which is then hydrolyzed to malonic acid-¹³C₃. nih.gov An alternative well-established method is the alkylation of diethyl sodio-malonate with a labeled alkyl halide, though for full labeling of the backbone, a synthesis from smaller ¹³C fragments is necessary. nih.gov

Once ¹³C₃-malonic acid is obtained, it must be converted to the corresponding diamide (B1670390), Malonamide-¹³C₃. This amidation can be achieved through several methods. A common laboratory-scale synthesis involves converting the dicarboxylic acid to its more reactive diacyl chloride derivative (malonyl-¹³C₃ chloride) using a reagent like thionyl chloride. researchgate.net This intermediate is then reacted with ammonia (B1221849) to form Malonamide-¹³C₃. sci-hub.seutwente.nl The optimization of this step is crucial to ensure high yields and prevent hydrolysis of the reactive acyl chloride.

Table 1: Potential ¹³C-Labeled Precursors and Synthetic Routes

| Labeled Precursor | Key Reaction Step | Resulting Intermediate | Reference |

|---|---|---|---|

| K¹³CN | Kolbe nitrile synthesis | ¹³C₃-Malononitrile | nih.gov |

| ¹³CH₃I and ¹³CO₂ | Grignard reaction | ¹³C₂-Acetic Acid | rsc.org |

| Malonic Acid-¹³C₃ | Reaction with Thionyl Chloride | Malonyl-¹³C₃ Chloride | researchgate.net |

The target molecule, 2,2-Dibromo Malonamide-¹³C₃, is achiral, so stereocontrol is not a factor in its direct synthesis. However, the concept of regioselectivity is paramount. The two bromine atoms must be introduced specifically at the central carbon atom (C-2), which is activated by the two adjacent carbonyl groups of the amide functions.

The electrophilic bromination of malonamide is generally regioselective for the α-carbon due to the high acidity of the methylene (B1212753) protons and the stability of the resulting enolate intermediate. nih.govresearchgate.net The reaction typically proceeds by treating the ¹³C₃-labeled malonamide with a suitable brominating agent. Molecular bromine (Br₂) is a common choice, often used in a suitable solvent. The reaction conditions, such as temperature and the presence of a base or catalyst, can be tuned to control the reaction rate and prevent side reactions. A known method for the synthesis of 2,2-dibromo-2-malonamidenitrile involves the controlled addition of liquid bromine and hydrogen peroxide, highlighting a potential pathway for the dibromination of the malonamide itself. google.com

Optimizing the amidation and dibromination steps is critical when working with expensive isotopically labeled substrates to maximize yield and isotopic purity.

Amidation: For the conversion of ¹³C₃-malonic acid to ¹³C₃-malonamide, direct amidation using ammonia is often inefficient. The use of peptide coupling reagents can provide a milder and more efficient alternative to the acyl chloride route. Building on strategies for forming amide bonds, reagents such as carbodiimides could be employed, although for a simple, unhindered substrate like malonic acid, the classical acyl chloride method is often robust. researchgate.net Recently, base-promoted transamidation or amide metathesis strategies have emerged for isotopic exchange, offering pathways that can label the amide bond directly under specific conditions. chemrxiv.org

Dibromination: The key challenge in the dibromination of ¹³C₃-malonamide is to achieve complete conversion to the dibromo product without over-bromination or inducing decomposition. The stoichiometry of the brominating agent is critical; at least two equivalents of bromine are required. The reaction can be accelerated by visible light or performed under mild, metal-free conditions to enhance selectivity and yield. rsc.org The choice of solvent is also important; water or an inert organic solvent can be used. Monitoring the reaction progress using techniques like thin-layer chromatography (TLC) or NMR spectroscopy allows for the reaction to be quenched once the starting material is consumed, preventing the formation of impurities.

Table 2: Optimized Reaction Parameters for Key Synthetic Steps

| Reaction Step | Reagent | Key Parameters | Potential Outcome | Reference |

|---|---|---|---|---|

| Amidation | Thionyl Chloride, then Ammonia | Low temperature for acyl chloride formation; controlled addition of ammonia. | High yield of Malonamide-¹³C₃ | researchgate.net |

Stereocontrolled and Regioselective Synthesis of this compound

Methodological Advancements in Asymmetric and Stereospecific Isotopic Labeling

While this compound is achiral, the broader field of isotopic labeling has seen significant progress in asymmetric and stereospecific synthesis. These advanced techniques are relevant for creating chiral isotopologues of more complex malonamide derivatives or other pharmacologically active molecules.

Biocatalysis, using enzymes such as oxidoreductases, has emerged as a powerful tool for achieving near-perfect stereo- and isotopic selectivity. nih.govresearchgate.net For example, enzyme-dependent systems have been developed for the asymmetric deuteration of C=O, C=N, and C=C bonds. nih.gov These methods often rely on the generation and recycling of isotopically labeled cofactors. Chemo-enzymatic approaches, which combine chemical synthesis with enzymatic transformations, have also been used to prepare nucleotides with site-specific ¹³C labels, demonstrating the power of these hybrid strategies for complex targets. oup.com Such techniques could foreseeably be adapted to generate chiral labeled malonamides, should the need arise for stereochemical investigations.

Chromatographic and Spectroscopic Techniques for Isotopic Purity Assessment and Compound Isolation

Following the synthesis, rigorous purification and characterization are required to ensure the chemical and isotopic purity of the final this compound product.

Compound Isolation: High-performance liquid chromatography (HPLC) is a primary technique for the purification of polar organic compounds like malonamides. vt.edu Reversed-phase HPLC, using a C18 column with a water/acetonitrile or water/methanol gradient, is typically effective for separating the final product from unreacted starting materials and reaction byproducts. nih.govresearchgate.net For complex mixtures, two-dimensional HPLC can provide enhanced separation and purification. rsc.org Preparative gas chromatography (PCGC) can also be used for isolating individual compounds from complex matrices, though this is more common for volatile substances. nih.gov

Isotopic Purity and Structural Assessment: A combination of spectroscopic techniques is essential for verifying the structure and assessing the isotopic enrichment.

Mass Spectrometry (MS): Electrospray ionization mass spectrometry (ESI-MS) is used to confirm the molecular weight of the final compound. High-resolution mass spectrometry provides the exact mass, confirming the incorporation of three ¹³C atoms, which results in a mass shift of +3.009 Da compared to the unlabeled compound. The isotopic distribution pattern in the mass spectrum is used to quantify the isotopic enrichment. elifesciences.org

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹³C NMR is arguably the most definitive technique for confirming the location of the labels. In ¹³C₃-labeled malonamide, all three carbon signals will be readily observed with high intensity. The spectrum of Dibromo Malonamide-¹³C₃ will show characteristic shifts for the carbonyl carbons and the central dibrominated carbon. The introduction of ¹³C labels can resolve spectral overlap and allows for more accurate structural determination. researchgate.net Isotope editing techniques in NMR, such as observing the effects of ¹³C-¹⁵N labeling on amide II bands, further showcase the power of isotopic labeling in detailed structural analysis. huji.ac.ilescholarship.org

Infrared (IR) Spectroscopy: FTIR spectroscopy can be used to identify functional groups. The amide I band (primarily C=O stretch) is particularly sensitive to isotopic substitution. Labeling with ¹³C causes a noticeable redshift in the amide I band frequency, providing another layer of confirmation for successful labeling. researchgate.netnih.gov

Table 3: Expected Spectroscopic Data for this compound

| Technique | Parameter | Expected Observation | Reference |

|---|---|---|---|

| Mass Spec (ESI-MS) | Molecular Ion Peak | [M+H]⁺ at m/z corresponding to C₃H₄Br₂N₂O₂ with three ¹³C atoms. | elifesciences.org |

| ¹³C NMR | Chemical Shifts | Two signals: one for the two equivalent ¹³C=O carbons and one for the -¹³CBr₂- carbon, both showing strong intensity. | researchgate.net |

| ¹H NMR | Chemical Shift | A single broad singlet for the four equivalent -NH₂ protons. | researchgate.net |

Advanced Spectroscopic and Analytical Characterization of Dibromo Malonamide 13c3

Nuclear Magnetic Resonance (NMR) Spectroscopy in Labeled Systems

NMR spectroscopy is a powerful tool for determining the structure of organic molecules. libretexts.org In the case of 13C-labeled compounds, the enrichment of the 13C isotope, which has a nuclear magnetic moment, dramatically enhances the signal intensity and enables a variety of advanced experiments that are not feasible with natural abundance samples. libretexts.orgfrontiersin.org

High-resolution 13C NMR is the definitive method for confirming the successful incorporation and specific locations of carbon-13 atoms within a molecule. For Dibromo Malonamide-13C3, all three carbon atoms are 13C, which simplifies the spectrum and confirms the isotopic labeling. nih.govsymeres.com Unlike in natural abundance 13C NMR where signals are weak, the signals for the labeled carbons are strong and easily detectable. libretexts.org

The chemical shift of each carbon provides information about its local electronic environment. libretexts.org

C1 & C3 (Amide Carbons): These carbons are part of the amide functional groups (-CONH2). They are double-bonded to oxygen and single-bonded to nitrogen, placing them in a relatively deshielded environment. Their chemical shifts are expected to be in the typical range for amide carbonyls.

C2 (Dibrominated Carbon): This central carbon is bonded to two highly electronegative bromine atoms. This substitution causes a significant downfield shift. docbrown.info

The observation of three distinct signals in the expected regions confirms the successful synthesis and structural integrity of this compound.

Table 1: Predicted 13C NMR Chemical Shifts for this compound This interactive table provides hypothetical chemical shift data based on known spectroscopic principles for functional groups.

| Carbon Atom | Functional Group | Predicted Chemical Shift (δ) in ppm | Rationale for Shift |

|---|---|---|---|

| C1 | Amide Carbonyl | 165 - 175 | Deshielding from adjacent electronegative oxygen and nitrogen atoms. |

| C2 | Dibrominated Methine | 35 - 45 | Strong deshielding effect from two electronegative bromine atoms. docbrown.info |

For more complex derivatives of this compound, or to unambiguously confirm the carbon framework, multidimensional NMR experiments are employed. mdpi.com These experiments correlate different nuclei through their chemical bonds, providing a map of molecular connectivity.

Given the uniform 13C labeling in this compound, the Incredible Natural Abundance DoublE QUAntum Transfer Experiment (INADEQUATE) is particularly powerful. This experiment directly shows correlations between adjacent 13C atoms, allowing for a definitive tracing of the C1-C2-C3 carbon backbone. frontiersin.orgnih.gov Other useful experiments include:

Heteronuclear Single Quantum Coherence (HSQC): Correlates each carbon atom with its directly attached protons. For this compound, this would show correlations for the amide (NH2) protons to their adjacent carbons (C1 and C3), if applicable under the experimental conditions.

Table 2: Application of Multidimensional NMR to Confirm this compound Structure This table outlines how different 2D NMR experiments would be used to verify the molecular structure.

| Experiment | Correlation Type | Expected Observation for this compound | Information Gained |

|---|---|---|---|

| 13C-13C INADEQUATE | 1JCC (One-bond C-C) | A correlation between C1 and C2, and between C2 and C3. nih.gov | Confirms the C-C-C backbone connectivity. |

| HSQC | 1JCH (One-bond C-H) | Correlations between the amide protons and the C1/C3 carbons. | Confirms the attachment of the amide groups to the carbonyl carbons. |

NMR relaxation studies measure the rates at which nuclei return to their equilibrium state after being perturbed by a radiofrequency pulse. These rates, specifically the spin-lattice (T1) and spin-spin (T2) relaxation times, provide valuable information about the molecule's motion and dynamics on a picosecond to nanosecond timescale. nih.govmpg.deresearchgate.net

By measuring the 13C T1 and T2 values and the Nuclear Overhauser Effect (NOE) for each carbon in this compound, researchers can assess:

Internal Flexibility: The degree of internal motion, such as rotation around the C1-C2 and C2-C3 single bonds. nih.gov Differences in relaxation times for the central carbon (C2) versus the terminal carbons (C1, C3) can indicate areas of greater or lesser flexibility. mdpi.com

These studies are crucial for understanding how the molecule might interact with other substances or its conformational preferences in different environments.

Multidimensional NMR Experiments for Complex this compound Derivatives

Mass Spectrometry (MS) in Isotopic Tracing Applications

Mass spectrometry is a fundamental technique in isotopic analysis, providing precise mass measurements and information on isotopic composition. symeres.com For this compound, MS is used for both confirmation of its identity and for quantitative applications.

High-resolution mass spectrometry (HRMS) can measure the mass of an ion with extremely high accuracy, which allows for the determination of its elemental formula. The expected monoisotopic mass of this compound, considering the most abundant isotopes of each element (¹H, ¹³C, ¹⁴N, ¹⁶O, ⁷⁹Br), can be calculated and compared to the experimental value to confirm its identity.

A key feature in the mass spectrum of a halogenated compound is its isotopic pattern. Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, in nearly equal abundance (~50.7% and 49.3%, respectively). docbrown.info A molecule containing two bromine atoms will therefore exhibit a characteristic cluster of peaks (M, M+2, M+4) in an approximate 1:2:1 intensity ratio. docbrown.info The presence of three ¹³C atoms further shifts this entire pattern by approximately 3 mass units compared to its unlabeled analog. This unique isotopic signature is an unambiguous identifier for this compound.

Table 3: Predicted Molecular Ion Cluster for this compound in Mass Spectrometry This interactive table shows the calculated mass-to-charge ratios (m/z) and expected relative intensities for the major peaks in the molecular ion cluster.

| Ion Formula | m/z (Da) | Relative Intensity (%) |

|---|---|---|

| [¹³C₃H₄N₂O₂⁷⁹Br₂]⁺ | 262.86 | ~25.7 (1) |

| [¹³C₃H₄N₂O₂⁷⁹Br⁸¹Br]⁺ | 264.86 | ~50.0 (2) |

One of the most important applications of stable isotope-labeled compounds is their use as internal standards in quantitative analysis, a technique known as isotope dilution mass spectrometry (IDMS). rsc.org this compound is the ideal internal standard for quantifying its unlabeled analog, 2,2-Dibromomalonamide.

The principle relies on the fact that the labeled standard is chemically identical to the analyte, so it behaves the same way during sample preparation, extraction, and chromatographic separation. nih.gov However, it is easily distinguished by its higher mass in the mass spectrometer. By adding a known amount of this compound to a sample, any loss of the target analyte during the procedure will be matched by a proportional loss of the internal standard. scispace.com This allows for highly accurate and precise quantification, as the ratio of the analyte signal to the internal standard signal is used for calculation, effectively canceling out variations from matrix effects or inconsistent sample recovery.

Table of Compounds Mentioned

| Compound Name |

|---|

| This compound |

| 2,2-Dibromomalonamide |

Precise Mass Determination and Isotopic Pattern Analysis for this compound

Vibrational Spectroscopy (Infrared and Raman) for Labeled Dibromo Malonamide (B141969) Characterization

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, serves as a powerful, non-destructive method for the structural elucidation of molecules by probing their characteristic vibrational modes. mdpi.comipindia.gov.in For isotopically labeled compounds such as this compound, these techniques are indispensable for confirming the incorporation of the isotopic label and for the precise assignment of vibrational bands, which can be challenging in complex molecules. chemrxiv.orgresearchgate.net While specific experimental spectra for this compound are not extensively documented in publicly accessible literature, a detailed analysis can be constructed based on the well-established principles of vibrational spectroscopy, data from the parent compound malonamide, and related halogenated structures. open.ac.ukspcmc.ac.in

The primary effect of isotopic substitution on vibrational spectra is the alteration of vibrational frequencies. According to the principles of molecular vibrations, the frequency is dependent on the masses of the atoms involved in the bond and the force constant of that bond. The substitution of a ¹²C atom with a heavier ¹³C isotope, as in this compound where all three carbon atoms are ¹³C, will lead to a predictable decrease (red-shift) in the frequency of vibrational modes involving these carbon atoms. This effect is most pronounced for stretching vibrations directly involving the carbon backbone.

Infrared (IR) Spectroscopy Analysis

Infrared spectroscopy measures the absorption of infrared radiation by a molecule, which excites its vibrational modes. A transition is IR-active if it causes a change in the molecule's dipole moment. spcmc.ac.in For this compound, the key IR-active modes are expected to be the N-H stretching, C=O stretching (Amide I band), N-H bending coupled with C-N stretching (Amide II band), and various C-C and C-N skeletal vibrations.

The introduction of the three ¹³C atoms is expected to cause significant shifts in the Amide I band and other vibrations involving the C-C-C skeleton. The Amide I band, primarily due to the C=O stretching vibration, is one of the most intense and characteristic bands in the IR spectra of amides. spcmc.ac.in In primary amides, this band typically appears around 1650 cm⁻¹ in the solid state. For this compound, the replacement of both carbonyl carbons with ¹³C would lead to a noticeable red-shift in this band. Similarly, the central CBr₂ group's vibrations and its coupling with the adjacent carbonyl groups will be affected by the ¹³C substitution at the central carbon.

Raman Spectroscopy Analysis

Raman spectroscopy is a complementary technique that measures the inelastic scattering of monochromatic light. A vibrational mode is Raman-active if it causes a change in the polarizability of the molecule. researchgate.net Often, vibrations that are weak in the IR spectrum are strong in the Raman spectrum, and vice versa. For this compound, symmetric vibrations, such as the symmetric stretching of the two C=O groups, are expected to be strong in the Raman spectrum. The C-Br stretching vibrations are also anticipated to be prominent.

The ¹³C₃ labeling will affect the Raman spectrum in a manner analogous to the IR spectrum, with modes involving carbon atoms shifting to lower wavenumbers. The analysis of both IR and Raman spectra provides a more complete picture of the vibrational landscape of the molecule, aiding in a more confident assignment of all fundamental vibrations. chemrxiv.orgresearchgate.net

Detailed Research Findings and Data Tables

Based on theoretical calculations and spectral data from analogous compounds like N,N,N′,N′-tetramethylmalonamide and other substituted amides, we can predict the key vibrational frequencies for both unlabeled dibromomalonamide (B132542) and its ¹³C₃ isotopologue. chemrxiv.orgresearchgate.netspcmc.ac.in The following tables present these predicted frequencies and their assignments. It is important to note that these are theoretically derived values intended to guide experimental analysis.

Table 1: Predicted Infrared Vibrational Frequencies (cm⁻¹) for Dibromo Malonamide and this compound

| Vibrational Mode | Assignment | Predicted Wavenumber (Dibromo Malonamide, ¹²C) | Predicted Wavenumber (Dibromo Malonamide-¹³C₃) | Expected Shift (Δṽ) |

|---|---|---|---|---|

| ν(N-H) | Asymmetric & Symmetric N-H Stretch | 3400 - 3100 | 3400 - 3100 | ~0 |

| ν(C=O) | Amide I (asym. C=O stretch) | ~1680 | ~1640 | ~ -40 |

| δ(N-H) + ν(C-N) | Amide II | ~1620 | ~1600 | ~ -20 |

| ν(C=O) | Amide I (sym. C=O stretch) | ~1650 | ~1610 | ~ -40 |

| ν(C-N) | C-N Stretch | ~1400 | ~1370 | ~ -30 |

| ν(C-C) | Symmetric C-C Stretch | ~900 | ~870 | ~ -30 |

| ν(C-Br) | Asymmetric C-Br Stretch | ~650 | ~645 | ~ -5 |

| ν(C-Br) | Symmetric C-Br Stretch | ~580 | ~575 | ~ -5 |

Table 2: Predicted Raman Active Frequencies (cm⁻¹) for Dibromo Malonamide and this compound

| Vibrational Mode | Assignment | Predicted Wavenumber (Dibromo Malonamide, ¹²C) | Predicted Wavenumber (Dibromo Malonamide-¹³C₃) | Expected Shift (Δṽ) |

|---|---|---|---|---|

| ν(N-H) | Symmetric N-H Stretch | ~3150 | ~3150 | ~0 |

| ν(C=O) | Amide I (sym. C=O stretch) | ~1645 | ~1605 | ~ -40 |

| ν(C-N) | Symmetric C-N Stretch | ~1410 | ~1380 | ~ -30 |

| ν(C-C) | Symmetric C-C Stretch | ~890 | ~860 | ~ -30 |

| ν(C-Br) | Symmetric C-Br Stretch | ~575 | ~570 | ~ -5 |

| δ(C-C=O) | Skeletal Deformation | ~500 | ~485 | ~ -15 |

The comparative analysis of the vibrational spectra of labeled and unlabeled Dibromo Malonamide is a definitive method for verifying the successful incorporation of the ¹³C isotopes. The observed shifts in the predicted ranges for the Amide I, C-N, and C-C stretching modes would provide strong evidence of labeling at the carbonyl and central carbon positions. Furthermore, these isotopic shifts help to resolve ambiguities in band assignments, allowing for a more detailed and accurate understanding of the molecular structure and bonding within this compound.

Mechanistic Investigations Employing Dibromo Malonamide 13c3 As a Tracer

Elucidation of Reaction Mechanisms and Catalytic Pathways

The strategic placement of carbon-13 labels in Dibromo Malonamide-13C3 allows researchers to gain profound insights into the intricate details of reaction mechanisms. By monitoring the position of the 13C atoms in reactants, intermediates, and products, it is possible to map the flow of atoms and understand the sequence of bond-forming and bond-breaking events.

This compound is an excellent substrate for studying nucleophilic substitution reactions. The gem-dibromo functionality makes the central carbon atom highly electrophilic and susceptible to attack by nucleophiles. For instance, in reactions with nucleophiles such as amines or thiolates, the carbon-13 labeled backbone of the malonamide (B141969) can be tracked to determine the structure of the final products and any potential rearrangement pathways.

One illustrative example is the reaction of dibromomalonamide (B132542) with sulfite (B76179), which leads to reductive dehalogenation. Studies on similar haloacetamides have shown that this reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism. nih.gov In this process, the sulfite ion attacks the α-carbon, leading to the displacement of a bromide ion. nih.gov The use of this compound in such a reaction would allow for the unambiguous confirmation of the carbon skeleton's integrity throughout the transformation by analyzing the 13C NMR spectrum of the resulting sulfonated product.

| Reactant | Nucleophile | Proposed Product with 13C Labeling | Analytical Technique |

| This compound | Sulfite (SO3^2-) | Malonamide-13C3 sulfonate | 13C NMR, Mass Spectrometry |

| This compound | Hydrazine (N2H4) | Hydrazone of Mesoxalamide-13C3 | 13C NMR, Mass Spectrometry |

| This compound | Catechol | Ketal-13C3 adduct | 13C NMR, Mass Spectrometry |

This table illustrates hypothetical reaction products based on the known reactivity of unlabeled dibromomalonamide.

The Kinetic Isotope Effect (KIE) is a powerful tool for determining the rate-determining step of a reaction and for understanding the structure of the transition state. numberanalytics.comwikipedia.org By comparing the reaction rate of a molecule with its isotopically substituted counterpart, valuable mechanistic information can be obtained. numberanalytics.com In the case of this compound, a primary 13C KIE would be expected if a bond to one of the labeled carbon atoms is broken or formed in the rate-determining step.

For example, in a reaction where the C-Br bond cleavage is the rate-limiting step, a small but measurable normal KIE (k12C/k13C > 1) would be anticipated. This is because the C-Br bond is slightly weaker when the carbon is the lighter 12C isotope compared to the heavier 13C isotope. Conversely, if a new bond is formed to a 13C-labeled carbon in the transition state, an inverse KIE (k12C/k13C < 1) might be observed.

| Reaction Type | Isotopically Labeled Position | Expected KIE (k12C/k13C) | Mechanistic Implication |

| C-Br bond cleavage | α-carbon | > 1 (Normal) | C-Br bond breaking is part of the rate-determining step. |

| Nucleophilic attack at carbonyl | Carbonyl carbon | < 1 (Inverse) | Change in hybridization at the carbonyl carbon in the transition state. |

This table presents theoretical KIE values and their interpretations for reactions involving this compound.

Malonamides and their derivatives are important building blocks in organic synthesis, often participating in condensation reactions. The use of 13C-labeled precursors is crucial in elucidating the mechanisms of these complex transformations. For instance, in a Claisen-type condensation, this compound could be used to trace the origin of the carbon atoms in the newly formed carbon-carbon bond. A study on the biosynthesis of the lipase (B570770) inhibitor lipstatin (B1674855) successfully utilized U-13C-lipid mixtures to demonstrate that the molecule is assembled via a Claisen condensation, ruling out a polyketide pathway. nih.gov

Similarly, in Michael addition reactions of malonamide derivatives to α,β-unsaturated ketones, the 13C3-label would allow for precise tracking of the malonamide backbone as it adds to the electrophilic double bond. researchgate.net This would provide definitive evidence for the regioselectivity of the reaction and the structure of the resulting adduct.

Kinetic Isotope Effect (KIE) Studies for Rate-Determining Step Identification

Investigations of Molecular Recognition and Non-Covalent Interactions within Chemical Systems

Dibromomalonamide derivatives have been utilized in the design of fluorescent probes for molecular recognition. Specifically, N,N'-Bis-anthracen-9-ylmethyl-2,2-dibromo-malonamide has been synthesized to react with catechols to form highly fluorescent ketal products. researchgate.netdtic.milacs.orgdtic.mil This reaction is a prime example of molecular recognition, where the dibromomalonamide moiety selectively binds to the catechol.

By employing this compound in the synthesis of such probes, it would be possible to study the non-covalent interactions in the transition state of the binding process using techniques like solid-state NMR. The changes in the 13C chemical shifts upon binding could provide information about the electronic environment of the carbon atoms and the nature of the interactions with the target molecule.

Tracer Applications in Chemical Transformation Pathways and Environmental Fate Studies

Understanding the environmental fate of halogenated organic compounds is of significant importance. Brominated compounds, such as brominated flame retardants and haloacetamides, can undergo various degradation processes in the environment. nih.govnih.govgnest.orgmdpi.com this compound can serve as a valuable tracer to study the transformation pathways of such molecules.

For example, the hydrolysis of haloacetamides is a key degradation pathway in aquatic environments. nih.gov By using this compound, researchers could follow the hydrolysis products, such as the corresponding haloacetic acids, and any subsequent degradation products. nih.gov This would provide a more complete picture of the environmental fate of these compounds. A study on the degradation of brominated and iodinated haloacetamides by sulfite demonstrated rapid reductive dehalogenation. nih.gov The use of a 13C-labeled compound in such a study would enable precise quantification of the degradation products and the kinetics of the reaction.

| Environmental Process | Tracer Compound | Potential Transformation Products | Significance |

| Hydrolysis | This compound | Bromomalonamic acid-13C3, Malonamic acid-13C3 | Understanding the stability and persistence in aquatic systems. |

| Reductive Dehalogenation | This compound | Monobromomalonamide-13C3, Malonamide-13C3 | Assessing the potential for natural attenuation in anaerobic environments. |

| Microbial Degradation | This compound | Various metabolic intermediates | Identifying biodegradation pathways and the microorganisms involved. |

This table outlines the potential applications of this compound in environmental fate studies.

Theoretical and Computational Chemistry Approaches for Dibromo Malonamide 13c3

Quantum Mechanical (QM) Calculations for Electronic Structure and Reactivity

Quantum mechanical calculations are fundamental to understanding the electronic behavior of Dibromo Malonamide-13C3. These ab initio methods solve the Schrödinger equation to describe the distribution and energy of electrons within the molecule, which in turn dictates its structure, properties, and reactivity.

Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts, Vibrational Frequencies)

QM methods, particularly Density Functional Theory (DFT), are widely used for the in silico prediction of spectroscopic data, which is invaluable for structural elucidation. rsc.orgrsc.orgnsf.gov The presence of the ¹³C isotopes in all three carbon positions of this compound has a distinct impact on its predicted spectra.

NMR Chemical Shifts: The prediction of ¹³C NMR chemical shifts is a common application of QM calculations in structural chemistry. rsc.orgrsc.orgacs.org Methods like the Gauge-Independent Atomic Orbital (GIAO) are employed to calculate the isotropic magnetic shielding constants for each nucleus. acs.org These values are then converted to chemical shifts (δ) by referencing them against a standard, such as tetramethylsilane (B1202638) (TMS). For this compound, calculations would be performed on an optimized molecular geometry. The accuracy of these predictions depends heavily on the chosen level of theory (functional) and basis set. acs.org It is also crucial to consider that flexible molecules like malonamides can exist as an ensemble of rapidly interconverting conformers, and the observed chemical shift is a Boltzmann-weighted average of the shifts of each conformer. acs.orgacs.org While the ¹³C label itself does not significantly alter the electronic environment to change the chemical shift value compared to the ¹²C isotopologue, it is the very signal that is being observed and calculated. Comparing the calculated shifts for a set of possible isomers with experimental data is a powerful way to confirm the correct structure. wuxiapptec.com

Vibrational Frequencies: QM calculations can also predict the infrared (IR) spectrum by calculating the vibrational frequencies and their corresponding intensities. These frequencies correspond to the stretching, bending, and torsional motions of the atoms. The substitution of ¹²C with the heavier ¹³C isotope in all carbon positions will cause a noticeable shift to lower frequencies (a redshift) for vibrational modes involving carbon atom motion, such as C=O and C-C stretching. This isotopic shift, which can be precisely calculated, provides a powerful tool for assigning specific vibrational bands in an experimental IR or Raman spectrum.

Table 1: Hypothetical Predicted Spectroscopic Data for this compound This table presents illustrative data based on typical computational outputs for similar molecules. Actual values would require specific QM calculations.

| Parameter | Predicted Value | Notes |

|---|---|---|

| ¹³C NMR Chemical Shift (C=O) | 165-175 ppm | The carbonyl carbons are typically deshielded. |

| ¹³C NMR Chemical Shift (CBr₂) | 60-70 ppm | The central carbon is significantly influenced by the two bromine atoms. |

| C=O Vibrational Stretch (¹²C) | ~1680-1700 cm⁻¹ | Typical range for an amide carbonyl. |

| C=O Vibrational Stretch (¹³C₃) | ~1630-1650 cm⁻¹ | A predicted redshift due to the heavier isotope. |

| C-C Vibrational Stretch (¹²C) | ~1100-1200 cm⁻¹ | |

| C-C Vibrational Stretch (¹³C₃) | ~1060-1160 cm⁻¹ | A predicted redshift due to the heavier isotope. |

Analysis of Bonding, Electron Density, and Molecular Orbitals

To understand the reactivity of this compound, it is essential to analyze its electronic structure in detail.

Natural Bond Orbital (NBO) Analysis: NBO analysis transforms the complex, delocalized molecular orbitals from a QM calculation into a more intuitive picture of localized bonds and lone pairs, resembling a Lewis structure. uni-muenchen.dereadthedocs.io This method allows for the quantification of bond polarity, hybridization, and delocalization effects like resonance. For this compound, NBO analysis would reveal the strong polarization of the C=O bonds, the nature of the C-Br bonds, and the delocalization of the nitrogen lone pair into the carbonyl group (amide resonance). wisc.eduaiu.edu Second-order perturbation theory analysis within the NBO framework can quantify the stabilizing energy of these delocalizations, providing insight into the molecule's stability and rotational barriers. uni-muenchen.de

Electron Density and Molecular Orbitals: The distribution of electron density can be visualized through electrostatic potential (ESP) maps, which highlight electron-rich (nucleophilic) and electron-poor (electrophilic) regions of the molecule. researchgate.net In this compound, the oxygen atoms of the carbonyl groups would be regions of high negative potential, while the amide hydrogens and the region around the bromine atoms (due to sigma-holes) could be areas of positive potential. researchgate.net Analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) is also critical. The HOMO location indicates the most likely site for electrophilic attack, while the LUMO indicates the site for nucleophilic attack. wuxibiology.com For this molecule, the HOMO is likely to have significant contribution from the nitrogen and oxygen lone pairs, while the LUMO would be centered on the antibonding π* orbitals of the carbonyl groups.

Molecular Dynamics (MD) Simulations for Conformational Analysis and Intermolecular Interactions

While QM methods are excellent for electronic properties, they are computationally too expensive for simulating the motion and interactions of molecules over time. frontiersin.org Molecular Dynamics (MD) simulations use classical mechanics, treating atoms as spheres and bonds as springs, governed by a set of parameters known as a force field. frontiersin.orgnih.gov

For a flexible molecule like this compound, MD simulations are ideal for exploring its conformational landscape. acs.orgpnnl.gov By simulating the molecule's movement over nanoseconds or longer, researchers can identify low-energy, stable conformations and the energy barriers between them. pnnl.govarxiv.org Studies on similar malonamides have shown that they can adopt various conformations, such as cis and trans arrangements of the amide groups, which can be influenced by substituents and the surrounding environment. arxiv.orgchemrxiv.org

MD simulations are also used to study intermolecular interactions, such as how molecules of this compound would interact with each other or with solvent molecules. chemrxiv.orgosti.gov These simulations can predict aggregation behavior, driven by interactions like hydrogen bonding between the amide N-H groups and carbonyl oxygens, and dipole-dipole interactions. chemrxiv.orgosti.gov Force fields can be specifically parameterized to accurately model interactions involving halogen atoms, which are known to participate in so-called "halogen bonds". nih.govmdpi.comcam.ac.uk

Computational Modeling of Reaction Pathways and Transition States Involving Labeled Species

Isotopic labeling is a powerful experimental technique for elucidating reaction mechanisms, and computational chemistry provides the means to model these processes in detail. numberanalytics.comwikipedia.org By replacing ¹²C with ¹³C, the atoms can be tracked throughout a simulated chemical reaction. wikipedia.org

QM calculations can be used to map out the entire potential energy surface of a reaction. This involves identifying the structures and energies of reactants, products, any intermediates, and, most importantly, the transition states (the highest energy point along the reaction coordinate). numberanalytics.com The energy difference between the reactants and the transition state gives the activation energy, which determines the reaction rate.

The presence of the ¹³C label allows for the calculation of kinetic isotope effects (KIEs). illinois.eduwikipedia.org A KIE is the ratio of the reaction rate of the lighter isotopologue (all ¹²C) to the heavier one (¹³C₃). wikipedia.org Because the heavier ¹³C isotope forms slightly stronger bonds, reactions that involve breaking a carbon bond in the rate-determining step will be slower for the ¹³C-labeled molecule, resulting in a "primary" KIE greater than 1. princeton.edu Even if carbon bonds are not broken, changes in hybridization at the carbon center between the reactant and the transition state can lead to "secondary" KIEs. princeton.edu Comparing computationally predicted KIEs with experimental values is a highly effective method for validating a proposed reaction mechanism. illinois.educdnsciencepub.com For example, in a hydrolysis reaction of this compound, a significant KIE would be expected if C-C bond cleavage were part of the rate-limiting step.

Table 2: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

Emerging Research Trajectories and Future Prospects for Dibromo Malonamide 13c3 Research

Integration of Dibromo Malonamide-13C3 in Advanced Chemical Biology Methodologies

The incorporation of stable isotopes like carbon-13 is a cornerstone of modern chemical biology, enabling researchers to track molecules and understand biological processes with high precision. scbt.comwikipedia.org this compound is particularly well-suited for integration into cutting-edge methodologies that dissect complex biological systems.

One of the most promising applications is in quantitative proteomics and metabolomics. alfa-chemistry.commoravek.com In these fields, 13C-labeled compounds serve as internal standards for mass spectrometry (MS), allowing for the precise quantification of proteins and metabolites in various states. The distinct mass shift provided by the three 13C atoms in this compound allows for clear differentiation from its unlabeled (12C) counterparts in complex biological samples. This is crucial for techniques like Stable Isotope Labeling by Amino acids in Cell culture (SILAC), though applied to a small molecule context, and for isotopic ratio outlier analysis (IROA), which helps distinguish biological signals from background noise in mass spectrometry data. nih.gov

Furthermore, the compound could be employed in activity-based protein profiling (ABPP) and chemoproteomics to identify the cellular targets of bioactive small molecules. mdpi.com By functionalizing this compound with a reactive group and a reporter tag, researchers could use it as a probe to covalently label and subsequently identify its binding partners within the proteome. The 13C signature would facilitate the unambiguous identification of the target-probe adducts via mass spectrometry. mdpi.com Its integration into cellular thermal shift assays (CETSA) combined with mass spectrometry could also reveal direct and downstream targets by tracking changes in protein thermal stability upon compound binding. mdpi.com

Development of Novel Synthetic Approaches for Functionalized and Diverse Labeled Analogs

The utility of this compound as a research tool is directly linked to the ability to synthesize it efficiently and to create a diverse range of functionalized analogs. Current synthetic methods for isotopically labeled compounds often begin with commercially available labeled precursors. symeres.com For this compound, this would likely involve starting with a 13C-labeled malonic acid derivative.

Future research will focus on developing more versatile and cost-effective synthetic routes. This includes exploring catalytic methods, such as metal-catalyzed exchange reactions, which have been successfully used for deuteration of malonamides and could potentially be adapted for 13C incorporation. tandfonline.comresearchgate.net Such methods could allow for the introduction of 13C labels at later stages of the synthesis, providing greater flexibility.

A key area of development will be the synthesis of functionalized analogs designed for specific applications. This involves creating derivatives that incorporate:

Bio-orthogonal handles: Groups like alkynes or azides would allow for "click chemistry" ligation to reporter tags (e.g., fluorophores, biotin) for use in imaging and pulldown experiments. wiley.com

Photo-crosslinking groups: Incorporating moieties like diazirines or benzophenones would enable the creation of photo-affinity labeling probes to permanently link the compound to its biological targets upon UV irradiation. mdpi.com

Varied substitution patterns: Replacing the bromine atoms with other functional groups could modulate the compound's chemical properties and biological activity, expanding its use as a scaffold for developing new chemical probes.

| Synthetic Goal | Potential Approach | Key Reagents/Catalysts | Intended Application | Reference |

|---|---|---|---|---|

| Late-stage 13C Labeling | Adaptation of Metal-Catalyzed Isotope Exchange | Palladium (Pd/C), Rhodium (Rh/C) | Cost-effective synthesis of labeled analogs | tandfonline.com, researchgate.net |

| Bio-orthogonal Functionalization | Amide coupling with alkyne- or azide-containing amines | Click Chemistry Reagents (e.g., Copper catalysts, Cyclooctynes) | Cellular imaging, Activity-based protein profiling (ABPP) | wiley.com |

| Photo-Affinity Probe Synthesis | Incorporation of diazirine- or benzophenone-containing building blocks | UV light source (for crosslinking) | Covalent capture of protein targets for identification | mdpi.com |

| Deuterated Analog Synthesis | Catalytic H/D exchange in heavy water (D₂O) | Platinum group metals (Pd/C, Pt/C) | Neutron scattering studies, Pharmacokinetic analysis | tandfonline.com, epj-conferences.org |

Advancements in High-Throughput Analytical Methodologies for Complex Labeled Mixtures

The increasing complexity of biological experiments necessitates advancements in high-throughput analytical methods capable of processing and analyzing samples containing isotopically labeled compounds. The use of this compound in large-scale screens—for example, in drug discovery or toxicology studies—depends on rapid and robust analytical platforms. embopress.org

Liquid chromatography-mass spectrometry (LC-MS) is the primary technique for analyzing such mixtures. nih.gov Future advancements will focus on enhancing throughput without sacrificing sensitivity or resolution. The use of stable isotope-labeled probes facilitates the combination of multiple samples (e.g., control and test incubations) into a single LC-MS/MS run, significantly increasing screening speed. nih.govresearchgate.net The unique isotopic signature of this compound, with its +3 Da mass shift from the unlabeled version, makes it an ideal candidate for such multiplexed analyses, as it allows for unambiguous detection and quantification. nih.gov

Computer-assisted pattern recognition algorithms are being developed to automatically detect the characteristic isotopic doublets in mass spectrometry data, enabling fully automated high-throughput screening for reactive metabolites or enzyme inhibitors. nih.gov Furthermore, combining LC-MS with other techniques, such as Nuclear Magnetic Resonance (NMR) spectroscopy, offers a powerful approach for the de novo identification of unknown metabolites or adducts formed from the labeled compound in a biological system. nih.gov While 1H NMR is common, the presence of 13C allows for 13C-13C correlation experiments, which provide extensive information about the carbon framework of molecules in a complex mixture. nih.gov

| Methodology | Application for Labeled Compounds | Advantage of this compound | Reference |

|---|---|---|---|

| High-Throughput LC-MS/MS | Screening for enzyme inhibitors or reactive metabolites. | Clear isotopic signature allows for sample pooling and automated data analysis. | nih.gov, nih.gov |

| Isotopic Ratio Outlier Analysis (IROA) | Differentiating biological signals from artifacts and determining carbon number. | The known 13C₃ label provides a precise internal standard for identifying related metabolites. | nih.gov |

| 13C-Based NMR Spectroscopy | Structural elucidation of unknown compounds in complex mixtures. | Enrichment with 13C greatly enhances signal for 13C-13C correlation experiments (e.g., INADEQUATE). | nih.gov |

| Affinity Selection Mass Spectrometry (ASMS) | High-throughput screening of compound libraries for binding to a target protein. | Mass-encoded screening is possible, where the 13C label helps differentiate it from other compounds. | embopress.org |

Potential for Broader Applications in Fundamental Chemical Research and Materials Science Innovations

Beyond its role in biology, this compound and its analogs hold significant potential in fundamental chemistry and materials science. scbt.com Isotopic labeling is a powerful tool for elucidating reaction mechanisms by tracking the fate of atoms through a chemical transformation. wikipedia.orgsymeres.com The 13C label in this compound can be used to follow the carbon skeleton during complex rearrangements or polymerization reactions.

In materials science, isotopically labeled compounds are used to investigate the mechanisms of material degradation, understand polymer structure, and study transport phenomena at interfaces. scbt.com For instance, malonamides are known for their use as extractants in solvent extraction systems, particularly for separating metal ions. tandfonline.com Deuterated malonamides have been used in small-angle neutron scattering (SANS) experiments to reveal the microscopic structure of solute species in organic phases. tandfonline.comepj-conferences.org Similarly, 13C-labeled malonamides could serve as probes in solid-state NMR studies to investigate the dynamics of polymer chains or the structure of self-assembled materials.

The presence of bromine atoms also offers a handle for further chemical modification, such as in cross-coupling reactions to synthesize novel polymers or functional materials. Tracking the 13C-labeled backbone during these processes would provide invaluable mechanistic insights. The ability to trace the compound's distribution and transformation within a material matrix is crucial for designing next-generation materials with enhanced stability and performance. scbt.com

Q & A

Q. What are the standard synthetic routes for Dibromo Malonamide-13C3, and how do isotopic labeling protocols influence reaction yields?

this compound is synthesized via bromination of malonamide precursors using ¹³C-labeled starting materials (e.g., ¹³C3-malononitrile or ¹³C3-malonic acid derivatives). Isotopic labeling requires careful control of reaction conditions (e.g., temperature, stoichiometry) to minimize isotopic dilution. For example, bromination with PBr₃ or HBr in anhydrous solvents under inert atmospheres preserves isotopic integrity. Yield optimization involves monitoring isotopic purity via mass spectrometry (MS) at each step .

Q. Which analytical techniques are essential for characterizing this compound, and how are they validated?

Key techniques include:

- NMR : ¹³C NMR confirms isotopic incorporation and structural integrity by comparing shifts with unlabeled analogs.

- High-resolution MS (HRMS) : Validates molecular weight and isotopic enrichment (e.g., 99% ¹³C3).

- HPLC-UV/RI : Assesses chemical purity, with validation against certified reference materials. Cross-validation with X-ray crystallography (for crystalline derivatives, as in ) ensures structural accuracy .

Q. How is this compound applied as a tracer in metabolic studies?

The compound tracks malonamide-derived metabolites in pathways like fatty acid synthesis or detoxification processes. Researchers use LC-MS/MS to detect ¹³C-labeled intermediates, with protocols optimized for cell lysates or biofluids. Calibration curves using spiked matrices (e.g., plasma) account for matrix effects .

Q. What are the best practices for handling and storing this compound to ensure stability?

Store desiccated at -20°C in amber vials to prevent photodegradation and hydrolysis. Conduct periodic stability tests via HPLC to monitor degradation products. Use argon/vacuum sealing for long-term storage .

Q. How can researchers ensure reproducibility in synthesizing this compound across laboratories?

Document reaction parameters (e.g., solvent purity, catalyst batches) and share raw spectral data (NMR, MS) in supplementary materials. Adhere to metric system reporting (e.g., molarity, pH) and specify instrumentation models to align with guidelines .

Advanced Research Questions

Q. What challenges arise in verifying isotopic purity, and how are they resolved experimentally?

Isotopic impurities (e.g., ¹²C contamination) can skew tracer results. Solutions include:

Q. How does bromine substitution impact enzyme kinetics or binding assays when using this compound?

Bromine’s electronegativity may alter substrate-enzyme interactions. Mitigation strategies:

Q. How should researchers address discrepancies in tracer data caused by isotopic effects?

Isotopic effects (e.g., slower reaction rates for ¹³C) require normalization:

- Internal standards : Use dual-labeled (¹³C/¹²C) spikes to calibrate MS signals.

- Kinetic isotope effect (KIE) studies : Measure rate differences in model systems and adjust metabolic flux calculations accordingly .

Q. What methodologies optimize detection of this compound in complex biological matrices?

- Solid-phase extraction (SPE) : Use hydrophilic-lipophilic balance (HLB) cartridges to isolate the compound from proteins/lipids.

- Derivatization : Enhance MS sensitivity via bromine-specific tags (e.g., Girard’s reagent).

- Data-independent acquisition (DIA) : Employ SWATH-MS for untargeted metabolomics .

Q. How can co-elution issues in chromatography be resolved when analyzing this compound alongside similar metabolites?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.